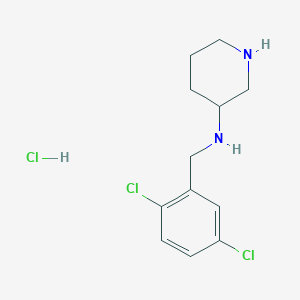

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride

Description

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a secondary amine derivative featuring a benzyl group substituted with chlorine atoms at the 2- and 5-positions, linked to a piperidin-3-yl-amine scaffold. This compound is structurally characterized by its chloroaromatic moiety and a basic piperidine ring, which may confer unique physicochemical and pharmacological properties. Its molecular formula is inferred to be C₁₂H₁₆Cl₂N₂·HCl (based on structural analogs in ), with a molecular weight of approximately 308.64 g/mol (calculated).

Properties

IUPAC Name |

N-[(2,5-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-10-3-4-12(14)9(6-10)7-16-11-2-1-5-15-8-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNDUBPCYAPMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=C(C=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathways

Reductive amination offers a one-pot route to couple carbonyl precursors with amines. For the target compound, this would involve condensing 2,5-dichlorobenzaldehyde with piperidin-3-amine in the presence of a reducing agent. Titanium tetrachloride (TiCl₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) have been successfully employed in analogous systems to facilitate imine formation and subsequent reduction. For example, in the synthesis of (3R,4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine dihydrochloride, TiCl₄ and NEt₃ were used to activate the ketone for reductive amination with methylamine, achieving yields of 83–85% and optical purity exceeding 99%. Adapting this to the target molecule, 2,5-dichlorobenzaldehyde could react with piperidin-3-amine under similar conditions, though the electron-withdrawing chlorine substituents may necessitate longer reaction times or elevated temperatures.

Alkylation of Piperidin-3-amine

Direct alkylation of piperidin-3-amine with 2,5-dichlorobenzyl halides (e.g., bromide or chloride) provides an alternative route. This method is particularly effective when the benzyl halide is readily available. However, competing over-alkylation at the amine must be mitigated through controlled stoichiometry or the use of protective groups. In the synthesis of [ (3R,4R)-1-benzyl-4-methyl-piperidin-3-yl ]-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, a p-toluenesulfonyl (Ts) group was employed to protect the pyrrolopyrimidine nitrogen during alkylation, followed by deprotection under alkaline conditions. For the target compound, a temporary protective group on the piperidine nitrogen (e.g., Boc or Cbz) could prevent undesired side reactions, though this adds steps to the synthetic sequence.

Catalytic Systems for Stereochemical Control

While the target molecule lacks chiral centers, the methodologies used in asymmetric syntheses of related piperidines offer insights into optimizing reaction efficiency and purity.

Iridium-Catalyzed Asymmetric Hydrogenation

In the preparation of (3R,4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine dihydrochloride, an iridium catalyst system comprising [Ir(COD)Cl]₂ and the chiral ligand (R)-MEO-BiPhep achieved enantioselective reduction of a ketone intermediate with >99% optical purity. Although asymmetric induction is unnecessary for the achiral target compound, this highlights the utility of transition metal catalysts in achieving high-yielding, clean reductions. For reductive amination steps, palladium on carbon (Pd/C) or Raney nickel may suffice, but iridium-based systems could enhance reaction rates for sterically hindered substrates.

Titanium-Mediated Reductive Amination

The combination of TiCl₄, NEt₃, and NaBH(OAc)₃ has proven effective for reductive amination in piperidine systems, as demonstrated in the synthesis of (3R,4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine dihydrochloride. Titanium coordinates the imine intermediate, lowering the activation energy for reduction. For the target molecule, this system could facilitate the coupling of 2,5-dichlorobenzaldehyde and piperidin-3-amine at 0–35°C, with yields potentially exceeding 80% under optimized conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction outcomes. Polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for reductive amination, as they solubilize both aromatic aldehydes and amine hydrochlorides. In the iridium-catalyzed hydrogenation of 1-benzyl-4-methyl-2,6-dihydro-3-ketopiperidine, THF provided optimal results, yielding 90.3% product at room temperature. For alkylation reactions, toluene or acetonitrile may be preferable to stabilize reactive intermediates.

Stoichiometry and Catalytic Loadings

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water or ethyl acetate/hexane mixtures is a common purification strategy for amine hydrochlorides. In the synthesis of (3R,4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine dihydrochloride, recrystallization from 35% ethanol hydrochloride yielded product with 99.5% purity. For the target compound, similar protocols could be employed, with adjustments to solvent polarity to accommodate the dichlorobenzyl group’s hydrophobicity.

Analytical Validation

High-performance liquid chromatography (HPLC) with chiral or reverse-phase columns remains the gold standard for assessing purity. Optical purity assessments, though unnecessary for the achiral target, would be replaced by checks for regioisomeric impurities (e.g., 2,4- or 3,5-dichloro byproducts). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, would confirm the substitution pattern on the benzyl group and the integrity of the piperidine ring.

Scalability and Industrial Considerations

Catalytic Recycling and Waste Reduction

Transition metal catalysts like iridium, while effective, pose cost and environmental challenges. Ligand design plays a critical role in catalyst recyclability; for instance, (R)-MEO-BiPhep’s robustness allowed its reuse in multiple batches in the cited patent . For large-scale synthesis of the target compound, ligand-free systems or immobilized catalysts could reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride serves as a crucial intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and condensation reactions.

Biological Research

The compound is under investigation for its biological activity, particularly its interactions with neurotransmitter receptors in the central nervous system. Preliminary studies suggest that it may act as an antagonist or modulator for dopamine and serotonin receptors, which are essential targets in treating psychiatric disorders .

Table 2: Potential Biological Activities

Pharmaceutical Development

Research is ongoing to explore its potential therapeutic applications. The compound's structural features suggest it may have anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain and inflammation.

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness in modulating biological pathways:

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promising results in animal models, indicating potential applications in treating anxiety and depression .

- Anti-inflammatory Research : In vitro studies demonstrate that this compound can reduce inflammatory markers, suggesting its utility in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Piperidine-Based Chlorobenzyl Amines

Key structural analogs include:

Key Observations:

- Piperidine Position : Moving the piperidine group from the 3-yl to 4-ylmethyl position increases molecular weight and may influence conformational flexibility and hydrophobicity .

- Amine Type : Replacement of the piperidine ring with a methyl group (as in the last analog) reduces molecular complexity and weight, likely diminishing target specificity .

Physicochemical Properties

- LogP and Solubility : The piperidine-containing analogs are expected to exhibit higher LogP values (e.g., ~3.9 for the methyl-amine analog ) compared to quaternary ammonium compounds (e.g., BAC-C12 with LogP ~1.2–3.7 ), suggesting greater lipophilicity and membrane permeability.

- Secondary amines like (2,5-Dichloro-benzyl)-piperidin-3-yl-amine HCl may lack surfactant properties due to reduced cationic charge.

Biological Activity

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both a piperidine ring and a dichlorobenzyl moiety, suggests diverse interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClN·HCl. The presence of chlorine atoms on the benzyl group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound primarily involves its ability to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The precise molecular pathways and targets remain under investigation, but preliminary studies indicate interactions with key biomolecules involved in signaling pathways and enzymatic reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, analogs have shown activity against Leishmania donovani, suggesting potential applications in treating parasitic infections .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For example, in related studies, piperidine derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Study on Antiparasitic Activity

In a high-throughput screening study involving a diverse compound library, similar piperidine derivatives were identified as potential inhibitors of Leishmania N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite. Compounds demonstrated selectivity for Leishmania NMT over human counterparts, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the piperidine ring significantly affected the biological potency of related compounds. For example, changes in substitution patterns on the benzyl moiety altered enzyme binding affinities and inhibitory potencies .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2,5-Dichloro-benzyl)-piperidin-3-yl-amine HCl | CHClN·HCl | Unique piperidine and dichlorobenzyl structure |

| (2,5-Dichloro-benzyl)-piperazine HCl | CHClN·HCl | Similar structure but with a piperazine ring |

| 2,5-Dichlorobenzyl alcohol | CHClO | Lacks piperidine; serves as a comparison baseline |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride?

- Methodological Answer : A typical synthesis involves coupling 2,5-dichlorobenzyl chloride with a piperidin-3-yl-amine precursor under basic conditions, followed by HCl salt formation. Cyanidation and cyclization strategies (e.g., using sodium cyanide for nitrile intermediate formation) are applicable for piperidine derivatives . Purification via recrystallization or column chromatography is recommended. Reaction progress should be monitored using TLC or LC-MS to confirm intermediate formation.

Q. How is the structural identity and purity of the compound validated in academic research?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the benzyl and piperidine moieties. For example, the aromatic protons of the dichlorobenzyl group appear as distinct multiplets in the 7.0–7.5 ppm range, while piperidine protons resonate between 1.5–3.5 ppm .

- Purity Assessment : HPLC with UV detection (e.g., 206 nm) is standard, using an ammonium acetate buffer (pH 6.5) for optimal peak resolution . Purity ≥98% is typical for research-grade material, with residual solvents quantified via GC-MS .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to mitigate moisture absorption, which can lead to hydrolysis of the hydrochloride salt. Safety protocols include working in a fume hood, wearing nitrile gloves, and using explosion-proof equipment due to potential reactivity with strong oxidizers .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Methodological Answer :

- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables like temperature (e.g., 25°C vs. 60°C), solvent polarity (DMF vs. THF), and stoichiometry of the benzyl chloride precursor.

- Catalytic Optimization : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency. Reaction monitoring via in-situ FTIR can identify kinetic bottlenecks .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. LC-MS) for this compound?

- Methodological Answer :

- Complementary Techniques : If NMR suggests impurities but LC-MS shows a single peak, perform high-resolution mass spectrometry (HR-MS) to confirm the molecular ion. For ambiguous proton assignments, 2D NMR (e.g., COSY, HSQC) can clarify spin-spin coupling and connectivity .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation, especially if stereochemical uncertainties arise.

Q. What strategies are used to validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Method Validation : Follow ICH Q2(R1) guidelines for specificity, linearity (e.g., 50–150% of target concentration), accuracy (spike-recovery experiments), and precision (inter-day/intra-day RSD ≤2%).

- Cross-Validation : Compare results from HPLC-UV with alternative techniques like charged aerosol detection (CAD) or -NMR quantitative analysis to detect non-UV-active impurities .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (e.g., Mosmann’s MTT protocol for cytotoxicity) while controlling variables like cell passage number and serum batch.

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. If solubility varies (e.g., DMSO vs. PBS), pre-formulate the compound with viscosity-reducing excipients (e.g., pyridoxine hydrochloride ) to ensure consistent bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.